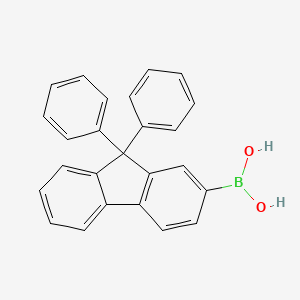

(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid

Overview

Description

“(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid” is an important intermediate in organic synthesis, used for the synthesis of other compounds . It has a high fluorescence efficiency and can be used as a fluorescent material in optoelectronic devices .

Synthesis Analysis

The synthesis of “this compound” typically involves the reaction of phenylboronic acid with fluorene-2-aldehyde .Molecular Structure Analysis

The molecular formula of “this compound” is C25H19BO2 . The InChI code is 1S/C25H19BO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,27-28H .Chemical Reactions Analysis

As an organic synthesis intermediate, “this compound” is used in the synthesis of other compounds .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 362.24 . It is a solid at room temperature .Scientific Research Applications

Fluorescent Chemosensors for Monosaccharides : Fluorene-based boronic acids, including derivatives of (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid, are used as fluorescent chemosensors for detecting D-monosaccharides at physiological pH. These compounds show high selectivity and sensitivity for D-fructose, making them valuable in biochemical applications (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015).

Sensing Applications : Another study highlights the use of a fluorene-based fluorescent boronic acid for sensing saccharides at physiological pH, again noting its high affinity and selectivity for fructose over glucose (Hosseinzadeh, Mohadjerani, Pooryousef, Eslami, & Emami, 2015).

Internal Charge Transfer (ICT) Sensor for Sugar Alcohols : A study in 2016 discusses a fluorene-based fluorescent boronic acid sensor for sugar alcohols like sorbitol, showcasing its high affinity and selectivity in aqueous solutions (Hosseinzadeh, Mohadjerani, & Pooryousef, 2016).

Boron Neutron Capture Therapy Applications : Boron complexes, including those derived from this compound, have potential applications in Boron Neutron Capture Therapy, a type of cancer treatment (González, Granell, Pinlella, & Alvarez-Larena, 1998).

Diverse Sensing Applications : A mini-review paper from 2014 discusses the increasing use of boronic acids, including fluorene-based compounds, in various sensing applications ranging from biological labeling to the development of therapeutics (Lacina, Skládal, & James, 2014).

Boronic Acid Chemosensors : Another review summarizes the progress of boronic acid sensors for various bioactive substances, highlighting the role of fluorene-based boronic acids in this field (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Applications in Organic Solar Cells : The unique properties of derivatives of this compound, such as boron dipyrromethene (BODIPY), are utilized in the development of materials for organic solar cells (Xiao, Wang, Gao, Li, Liu, Peng, Wong, Wong, & Zhu, 2015).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This allows them to modulate the activity of their targets, leading to changes in cellular processes.

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including suzuki coupling reactions .

Pharmacokinetics

The compound has a predicted density of 1.28±0.1 g/cm3 and a boiling point of 546.3±60.0 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that the compound has a high fluorescence efficiency and can be used as a fluorescent material in optoelectronic devices .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid. For instance, the compound should be stored in an inert atmosphere at room temperature . It is also important to note that as an organic compound, it may pose certain toxicity and irritancy risks to humans . Therefore, appropriate protective measures should be taken when handling this compound.

Biochemical Analysis

Biochemical Properties

Boronic acids are known to interact with various biomolecules, particularly enzymes and proteins, through the formation of reversible covalent bonds .

Cellular Effects

Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable under normal conditions .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Properties

IUPAC Name |

(9,9-diphenylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFALCJMNUHBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258947 | |

| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400607-31-0 | |

| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400607-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Diphenylfluorene-2-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B585075.png)